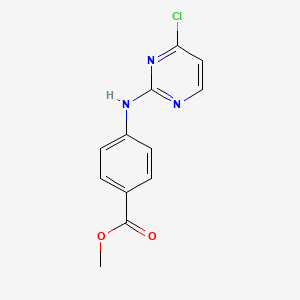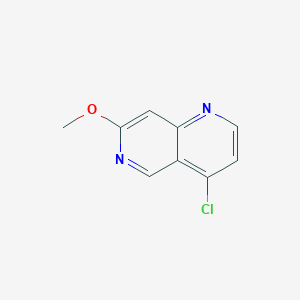
4-Chloro-7-methoxy-1,6-naphthyridine
概要
説明
“4-Chloro-7-methoxy-1,6-naphthyridine” is a chemical compound with the molecular formula C9H7ClN2O . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 1,6-naphthyridine derivatives, including “this compound”, has been a subject of research for many years . Various strategies have been developed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains .Molecular Structure Analysis
The molecular structure of “this compound” includes a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms . This compound also contains a chlorine atom and a methoxy group attached to the naphthyridine ring .Chemical Reactions Analysis
The reactivity of 1,6-naphthyridine derivatives has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and have their side chains modified .科学的研究の応用
1. Chemical Synthesis and Reactions
4-Chloro-7-methoxy-1,6-naphthyridine is involved in various chemical reactions and synthesis processes. It has been used in reactions with HCl, CH3OH, and H2O, demonstrating high regioselectivity in polar additions to related compounds (Ritter & Gleiter, 1997). Furthermore, it has been part of processes that involve nucleophilic aromatic substitution reactions (Park, Mayer, Nakashima, & Zimmerman, 2005).
2. Antimalarial Research
In the field of antimalarial research, derivatives of this compound have been synthesized and assessed for their potential antimalarial properties. However, initial studies indicated that these derivatives did not show significant activity against Plasmodium vinckei vinckei in mice, in comparison to established antimalarial drugs like chloroquine or primaquine (Barlin & Tan, 1984).
3. Supramolecular Chemistry
This compound serves as a building block in supramolecular chemistry. Its conversion to other derivatives illustrates its versatility and usefulness in this field, enabling the creation of complex molecular structures (Park et al., 2005).
4. Synthesis of Derivatives for Drug Development
This compound is a key intermediate in synthesizing various derivatives, potentially useful in drug development. For example, it has been used in the scalable construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, which are being explored for their potential as MET-targeting antitumor drug candidates (Wang et al., 2020).
5. Sensor Development
A study has developed a colorimetric sensor based on a derivative of this compound for the detection of Cu(II) ions. This sensor exhibited high selectivity and sensitivity, changing color in the presence of these ions, demonstrating its potential application in environmental monitoring and analytical chemistry (Dai et al., 2018).
将来の方向性
The future directions for the research on “4-Chloro-7-methoxy-1,6-naphthyridine” and related compounds could include further exploration of their synthesis, reactivity, and biological activity. There is also potential for investigating their applications in various fields, such as medicinal chemistry .
作用機序
Target of Action
4-Chloro-7-methoxy-1,6-naphthyridine is a type of 1,6-naphthyridine, which are known to be pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Biochemical Pathways
It is known that 1,6-naphthyridines have a wide spectrum of biological applications .
Result of Action
It is known that 1,6-naphthyridines have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
生化学分析
Biochemical Properties
4-Chloro-7-methoxy-1,6-naphthyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant anticancer activity by interacting with specific enzymes involved in cell proliferation and apoptosis . For instance, it can inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. Additionally, this compound has been found to bind to certain proteins, altering their function and leading to the inhibition of cancer cell growth .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been observed to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic genes . Furthermore, it can disrupt cell signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of topoisomerase II, which prevents the relaxation of supercoiled DNA necessary for replication and transcription . This inhibition leads to DNA damage and the activation of DNA damage response pathways, ultimately resulting in cell death. Additionally, this compound can bind to specific proteins, altering their conformation and function, which contributes to its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its anticancer activity over extended periods, making it a promising candidate for further development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The interaction of this compound with cytochrome P450 enzymes plays a significant role in its metabolism and clearance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported into cells via specific transporters, where it accumulates in the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by its lipophilicity and affinity for binding proteins, which can affect its localization and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its therapeutic potential .
特性
IUPAC Name |
4-chloro-7-methoxy-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-4-8-6(5-12-9)7(10)2-3-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFTPKSSCWINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731982 | |
| Record name | 4-Chloro-7-methoxy-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952138-19-1 | |
| Record name | 4-Chloro-7-methoxy-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B1428644.png)

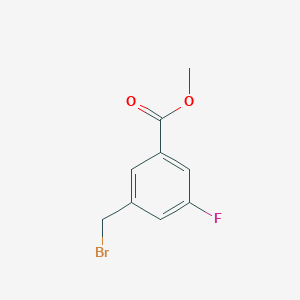
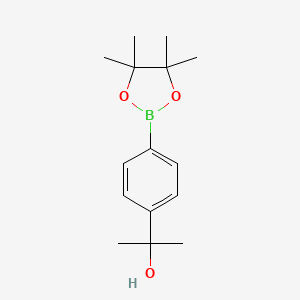
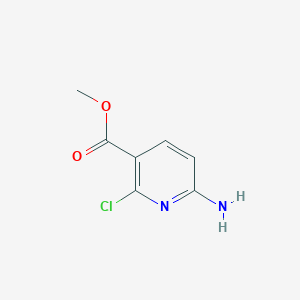
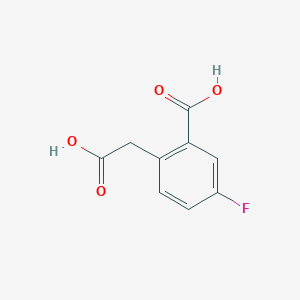
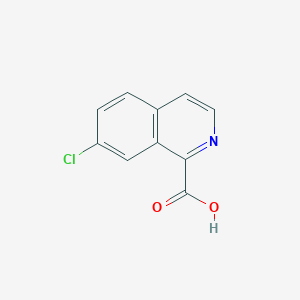
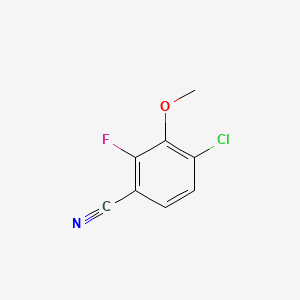
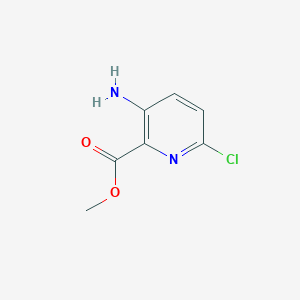

![Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B1428660.png)
